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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of

hesperidin from citrus peels using Microwave-Assisted Extraction (MAE). Hesperidin, a

flavanone glycoside predominantly found in citrus fruits, exhibits a wide range of

pharmacological properties, including antioxidant, anti-inflammatory, and cardiovascular-

protective effects.[1][2] MAE is a modern and efficient technique that utilizes microwave energy

to accelerate the extraction of bioactive compounds from plant materials, offering advantages

such as reduced extraction time, lower solvent consumption, and higher extraction yields

compared to traditional methods.[3][4]

Principle of Microwave-Assisted Extraction (MAE)
MAE operates on the principle of localized heating of the solvent and plant matrix by

microwave energy. Polar molecules within the solvent and plant material absorb microwave

energy, leading to rapid heating. This internal heating creates pressure within the plant cells,

causing them to rupture and release the target compounds into the solvent. This efficient and

rapid heating mechanism significantly shortens the extraction time and improves extraction

efficiency.[3]

Factors Influencing Hesperidin Extraction
Several parameters can influence the efficiency of MAE for hesperidin. These include:
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Solvent Type and Concentration: The choice of solvent is critical for effective extraction.

Hesperidin is soluble in organic solvents like methanol and ethanol, and their aqueous

mixtures are often used.[1][5] The polarity of the solvent should be optimized for maximum

hesperidin solubility.

Microwave Power: Higher microwave power can lead to faster heating and increased

extraction yield. However, excessive power may cause degradation of the target compound.

[6]

Extraction Time: MAE significantly reduces the extraction time compared to conventional

methods. The optimal time needs to be determined to ensure complete extraction without

degrading hesperidin.[7]

Temperature: Temperature plays a crucial role in the solubility of hesperidin and the

efficiency of the extraction process.[8]

Sample-to-Solvent Ratio: A suitable ratio ensures that the plant material is adequately

dispersed in the solvent for efficient microwave heating and mass transfer.[7]

Quantitative Data Summary
The following tables summarize quantitative data from various studies on the microwave-

assisted extraction of hesperidin, providing a comparative overview of different experimental

conditions and their outcomes.

Table 1: Comparison of MAE with Other Extraction Methods for Hesperidin
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Extraction
Method

Solvent
Temperatur
e (°C)

Time
Hesperidin
Yield/Purity

Source

MAE
70%

Methanol
65 14 min 2.40% Yield [7]

MAE 70% Ethanol 140 7 min
58.6 mg/g

Yield
[4][6]

MAE 80% Ethanol 35 10 s (3x)
0.781 g/100g

Yield
[6]

Ultrasound-

Assisted

Extraction

(UAE)

- - - 89.7% Yield [9][10][11]

Conventional

Solvent

Extraction

(CSE)

80% Ethanol 35 -
0.551 g/100g

Yield
[6]

Table 2: Optimized Parameters for Microwave-Assisted Extraction of Hesperidin
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Plant
Materi
al

Micro
wave
Power
(W)

Solven
t

Solven
t Conc.
(%)

Time
(min)

Tempe
rature
(°C)

Liquid/
Solid
Ratio
(mL/g)

Hesper
idin
Yield

Source

Pericar

pium

citri

reticulat

ae

-
Methan

ol
70 14 65 25:1 2.40% [7]

Citrus

unshiu

Peels

- Ethanol 70 7 140 -
58.6

mg/g
[6][8]

Orange

Peel
100 - - - - -

6.904

g/kg
[6]

Orange

Peel
200 - - - - -

9.289

g/kg
[6]

Orange

Peel
170

80%

Ethanol
80

0.167

(x3)
35 -

0.781

g/100g
[6]

Experimental Protocols
This section provides a generalized protocol for the microwave-assisted extraction of

hesperidin from citrus peels. It is recommended to optimize the parameters for specific plant

material and equipment.

Protocol 1: General MAE for Hesperidin from Citrus
Peels
1. Sample Preparation:

Collect fresh citrus peels and wash them thoroughly to remove any dirt.
Dry the peels in a hot air oven at a controlled temperature (e.g., 50-60°C) until they are
brittle.
Grind the dried peels into a fine powder using a blender or a mill.
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2. Extraction Procedure:

Weigh a specific amount of the powdered citrus peel (e.g., 1 gram).
Place the powder in a microwave-safe extraction vessel.
Add the chosen solvent (e.g., 70% aqueous methanol or ethanol) at a specific liquid-to-solid
ratio (e.g., 25:1 mL/g).[7]
Seal the extraction vessel.
Place the vessel in the microwave extractor.
Set the desired microwave power, temperature, and extraction time (e.g., 65°C for 14
minutes).[7]
Start the extraction process.

3. Post-Extraction Processing:

After the extraction is complete, allow the vessel to cool down to room temperature.
Filter the mixture to separate the extract from the solid residue. A centrifuge can also be
used for better separation.
The resulting extract contains hesperidin and can be further purified if necessary.

4. Hesperidin Crystallization (Optional):

For obtaining crystalline hesperidin, the extract can be stored at a low temperature (e.g.,
5°C) for 24 hours to facilitate crystallization.[6]

Protocol 2: Optimized MAE for High Hesperidin Yield
from Citrus unshiu Peels
This protocol is based on an optimized method for extracting hesperidin from Citrus unshiu

peels.[4][6]

1. Sample Preparation:

Prepare powdered Citrus unshiu peels as described in Protocol 1.

2. Extraction Procedure:

Combine the peel powder with 70% aqueous ethanol in a microwave extraction vessel.
Subject the mixture to homogenization for 5 minutes.
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Irradiate the mixture in a closed microwave system at 140°C for 7 minutes.[8][12]

3. Post-Extraction and Crystallization:

After extraction, cool the resulting liquor.
Store the cooled liquor in a refrigerator at 5°C for 24 hours to allow for the crystallization of
hesperidin.[6]
Collect the hesperidin crystals by filtration.

Visualizations
The following diagrams illustrate the key processes involved in the microwave-assisted

extraction of hesperidin.

Sample Preparation Microwave-Assisted Extraction Post-Extraction Purification (Optional)

Fresh Citrus Peels Washing Drying (50-60°C) Grinding Powdered Peels Extraction Vessel Add Solvent
(e.g., 70% Ethanol)

Microwave Irradiation
(Power, Time, Temp.) Cooling Filtration / Centrifugation Crude Hesperidin Extract Low-Temperature

Crystallization (5°C) Purified Hesperidin

Click to download full resolution via product page

Caption: Workflow for Microwave-Assisted Extraction of Hesperidin.

Hesperidin
Extraction Yield & Purity

Microwave Power Extraction Time Temperature Solvent Type &
Concentration Liquid/Solid Ratio

Click to download full resolution via product page

Caption: Key Parameters Influencing MAE of Hesperidin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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